molecular formula C23H27N3O7 B2845582 prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622361-74-4

prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2845582
CAS No.: 622361-74-4
M. Wt: 457.483
InChI Key: BPPZWYFLBVORAZ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H27N3O7 and its molecular weight is 457.483. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound, related to pyrido[2,3-d]pyrimidine derivatives, has been researched for its potential as an antimicrobial agent. A study involved the synthesis of novel pyrido[2,3-d]pyrimidine compounds, showing significant effectiveness against both gram-positive and gram-negative bacteria at low concentrations. These compounds were found to act as selective inhibitors of Fatty Acid Synthase type II in bacterial and fungal strains, suggesting their utility in developing new antimicrobial treatments (Sarhan et al., 2021).

Synthesis Methods

Research into pyrido[2,3-d]pyrimidine derivatives also encompasses their synthesis methods. One approach involved a one-pot, four-component synthesis of disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives. This method allowed for the efficient creation of these compounds at ambient temperature with high yields, demonstrating a streamlined process for generating these potentially pharmacologically active compounds (Shaabani et al., 2009).

Biological Evaluation for Inhibition of Enzymes

Further studies on pyrido[2,3-d]pyrimidine derivatives have evaluated their potential as inhibitors of specific enzymes. For instance, nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents were synthesized as potential inhibitors of dihydrofolate reductases from various sources. These compounds were found to have significant inhibitory activity, suggesting their potential use in treating diseases caused by opportunistic infections in AIDS patients by targeting enzymes crucial for pathogen survival (Gangjee et al., 1997).

Antitumor Activity

A specific derivative, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U), was synthesized and showed potent inhibition of mammalian dihydrofolate reductase. This compound demonstrated significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential as a lipid-soluble antitumor agent. The synthetic route developed for this compound can be applied to prepare many related compounds, potentially broadening the scope of treatment options for various cancers (Grivsky et al., 1980).

Properties

IUPAC Name

prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-8-9-33-22(28)16-12(2)24-20-18(21(27)26(4)23(29)25(20)3)17(16)13-10-14(30-5)19(32-7)15(11-13)31-6/h8,10-11,17,24H,1,9H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPZWYFLBVORAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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